1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 plays an important role in the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mechanism of Action
1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide binds to an intracellular domain of TLR4 and blocks the recruitment of adaptor proteins necessary for downstream signaling. This results in the inhibition of pro-inflammatory cytokine production and the attenuation of the innate immune response.
Biochemical and Physiological Effects:
1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to TLR4 activation. 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to reduce the severity of lung injury and inflammation in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
One advantage of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is its specificity for TLR4 signaling, which allows for targeted inhibition of the innate immune response. However, 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to have off-target effects on other signaling pathways, which can complicate interpretation of experimental results. Additionally, 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area of interest is the use of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in combination with other therapies for the treatment of inflammatory and infectious diseases. Additionally, there is interest in exploring the potential use of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in the treatment of cancer, as TLR4 signaling has been implicated in tumor progression and metastasis.
Synthesis Methods
The synthesis of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 4-(trifluoromethyl)phenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to yield the corresponding hydrazone. This intermediate is then reacted with 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid to form the final product, 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide.
Scientific Research Applications
1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory and infectious diseases. It has been shown to inhibit TLR4 signaling and downstream pro-inflammatory cytokine production in vitro and in vivo. 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have potential in the treatment of sepsis, acute lung injury, and inflammatory bowel disease.
properties
IUPAC Name |
2-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3/c1-18-10(9(6-16-18)19(21)22)11(20)17-8-4-2-7(3-5-8)12(13,14)15/h2-6H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOMTJVHSXWNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
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